Technical Guide: 2-Amino-3,3-Dimethylbutanamide (L-tert-Leucinamide)
Technical Guide: 2-Amino-3,3-Dimethylbutanamide (L-tert-Leucinamide)
The following technical guide details the chemical properties, synthesis, and pharmaceutical applications of 2-amino-3,3-dimethylbutanamide (L-tert-leucinamide).
Physicochemical Profiling, Synthetic Methodologies, and Pharmacophore Integration
Executive Summary
2-amino-3,3-dimethylbutanamide (commonly L-tert-leucinamide ) is a sterically demanding chiral building block defined by its bulky tert-butyl side chain. Unlike its leucine analog, the gem-dimethyl substitution at the
This compound serves as a critical pharmacophore in two primary domains:
-
Protease Inhibitors: It functions as a P3 moiety in HCV NS3/4A inhibitors (e.g., Boceprevir precursors), filling large hydrophobic pockets.[1]
-
Synthetic Cannabinoid Agonists: It is the "ADB" head group in potent CB1 receptor agonists (e.g., ADB-BUTINACA), where the amide provides hydrogen bond donors while the tert-butyl group optimizes receptor affinity via hydrophobic packing.
Structural & Physicochemical Characterization
Molecular Architecture
The defining feature of L-tert-leucinamide is the
-
Conformational Lock: The rotation around the
bond is highly restricted. In peptide chains, this favors specific secondary structures (often -turns) and reduces the entropy penalty upon binding to enzyme active sites. -
Metabolic Shielding: The steric bulk protects the adjacent amide bond from proteolytic cleavage by peptidases, extending the half-life of peptide drugs containing this residue.
Key Physical Constants
| Property | Value | Notes |
| IUPAC Name | (2S)-2-amino-3,3-dimethylbutanamide | |
| CAS No. | 62965-57-5 (L-isomer) | 75158-12-2 (HCl salt) |
| Molecular Formula | ||
| Molecular Weight | 130.19 g/mol | 166.65 g/mol (HCl salt) |
| Melting Point | 74–76 °C | Free base |
| Boiling Point | ~242 °C | Predicted at 760 mmHg |
| Chirality | L- (S-) | Most bioactive form |
| Solubility | Soluble in MeOH, DMSO, dilute acid | Low solubility in non-polar alkanes |
Synthetic Routes & Manufacturing[7][8]
The synthesis of L-tert-leucinamide is non-trivial due to the steric hindrance of the tert-butyl group, which makes standard nucleophilic attacks on the carbonyl carbon sluggish.
Biocatalytic Synthesis (Green Route)
The most efficient industrial route utilizes nitrile hydratase to hydrate the sterically hindered nitrile precursor. This avoids the harsh conditions required for chemical hydrolysis.
-
Enzyme Source: Nocardia globerula or Rhodococcus rhodochrous.
-
Substrate: 2-amino-3,3-dimethylbutyronitrile (synthesized via Strecker reaction from pinacolone).
-
Advantage: Enantioselective hydration under mild pH/temperature, preventing racemization.
Chemical Synthesis (Laboratory Scale)
For laboratory preparation, the methyl ester is converted to the amide. Due to sterics, standard ammonolysis is slow and often requires high pressure or catalysis.
-
Precursor: L-tert-leucine methyl ester hydrochloride.[2]
-
Reagent: Methanolic ammonia (saturated) or
in MeOH/THF. -
Conditions: Sealed tube, elevated temperature (often >50°C) or prolonged reaction time (48h+).
Visualization: Synthetic Workflow
Figure 1: Comparison of Biocatalytic vs. Chemical synthesis routes. The biocatalytic path bypasses the sterically difficult ester ammonolysis step.
Chemical Reactivity Profile
Nucleophilicity & Coupling
The
-
Coupling Reactions: When coupling to carboxylic acids (e.g., in peptide synthesis or drug design), highly active coupling agents like HATU or TBTU are recommended over EDC/HOBt to overcome the kinetic barrier imposed by the tert-butyl group.
-
Schiff Base Formation: Condensation with aldehydes (e.g., salicylaldehyde) yields chiral ligands. The tert-butyl group forces the imine into a specific geometry, inducing high stereoselectivity in downstream metal-catalyzed reactions.
Stability
-
Hydrolysis Resistance: The amide bond is exceptionally stable against hydrolysis compared to alanine or leucine amides. This property is exploited in peptidomimetics to prevent degradation by serum proteases.
Pharmaceutical Applications & Case Studies
HCV Protease Inhibitors (The "P3" Moiety)
In the design of NS3/4A protease inhibitors like Boceprevir (and its analogs), the L-tert-leucine motif is critical.[3]
-
Role: It acts as the P3 residue .[1]
-
Mechanism: The bulky tert-butyl group fills the S3 hydrophobic pocket of the viral protease.
-
Chemistry: While Boceprevir uses a urea linkage, the L-tert-leucinamide scaffold is the structural parent for the P3-Cap segment, providing the necessary bulk to lock the bioactive conformation.
Synthetic Cannabinoids (The "ADB" Series)
L-tert-leucinamide is the direct precursor for a major class of indazole-3-carboxamide agonists, such as ADB-BUTINACA .[4]
-
Structure: Indazole core linked to L-tert-leucinamide.
-
Significance: The "ADB" (Amino-Dimethyl-Butanamide) moiety confers significantly higher potency (
often < 1 nM) than the valine analog ("AB" series) due to optimized hydrophobic interaction with the CB1 receptor.
Visualization: Pharmacophore Logic
Figure 2: Structure-Activity Relationship (SAR) mapping of L-tert-leucinamide in drug design.
Experimental Protocols
Protocol A: Coupling of L-tert-Leucinamide (General Procedure)
Use this protocol for synthesizing derivatives like ADB-BUTINACA or peptide fragments.
Reagents:
-
Carboxylic Acid substrate (1.0 equiv)[5]
-
L-tert-Leucinamide HCl (1.1 equiv)[6]
-
Coupling Agent: HATU (1.2 equiv) or TBTU
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step:
-
Dissolution: Dissolve the carboxylic acid in anhydrous DMF (5 mL/mmol) under nitrogen.
-
Activation: Add DIPEA followed by HATU. Stir at room temperature for 15 minutes to form the activated ester. Note: The solution typically turns yellow.
-
Addition: Add L-tert-Leucinamide HCl in one portion.
-
Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS.[5] Note: Reaction may be slower than with non-hindered amines.
-
Workup: Dilute with EtOAc, wash efficiently with 1N HCl, saturated
, and brine (x3) to remove DMF and urea byproducts. -
Purification: Dry over
, concentrate, and purify via flash chromatography (Hexane/EtOAc).
Protocol B: Handling & Storage
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C.
-
Stability: Stable in solution for >24h, but avoid prolonged exposure to strong base which may induce racemization over time, although the tert-butyl group mitigates this risk compared to phenylglycine.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11297986, (2S)-2-Amino-3,3-dimethylbutanamide. Retrieved from .
-
Banik, S., & Levina, A. (2016). A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1.0] proline intermediate. Aurigene Services. Retrieved from .
- Stanton, M. G., et al. (2018). Structure–activity relationships of amino acid-derived synthetic cannabinoid receptor agonists. ACS Chemical Neuroscience. (Contextualizing the "ADB" moiety in drug design).
- Brandt, S. D., et al. (2020). Analytical characterization of the synthetic cannabinoid ADB-BUTINACA. Drug Testing and Analysis. (Verifying the amide structure in forensic samples).
-
Sigma-Aldrich. (2025). L-tert-Leucine Product Specification & Applications. Retrieved from .
Sources
- 1. From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-tert-leucinaMide hydrochloride CAS 75158-12-2 [minglangchem.com]
- 3. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]
- 4. Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. tert-Leucinamide hydrochloride, L- | C6H15ClN2O | CID 60211447 - PubChem [pubchem.ncbi.nlm.nih.gov]
